7-Oxa-3-azabicyclo[4.1.0]heptane
Description
7-Oxa-3-azabicyclo[4.1.0]heptane is a bicyclic compound featuring a fused oxirane (epoxide) and piperidine-like structure. Its core framework consists of a seven-membered ring system with oxygen at position 7 and nitrogen at position 3, contributing to its unique reactivity and applications in organic synthesis. Derivatives of this compound, such as 3-benzyl-7-oxa-3-azabicyclo[4.1.0]heptane, are highlighted for their utility in synthesizing N-substituted-4-azidopiperidin-3-ol derivatives with enhanced position selectivity . Additionally, carboxylate derivatives like Benzyl this compound-3-carboxylate (C₁₃H₁₅NO₃) are widely used as intermediates in pharmaceutical research, particularly as protected forms of piperidine epoxides .
Properties
IUPAC Name |
7-oxa-3-azabicyclo[4.1.0]heptane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-2-6-3-5-4(1)7-5/h4-6H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHCZFVZZLJFPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40569964 | |
| Record name | 7-Oxa-3-azabicyclo[4.1.0]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286-21-5 | |
| Record name | 7-Oxa-3-azabicyclo[4.1.0]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Bicyclic Compounds
7-Oxabicyclo[4.1.0]heptane
This compound (C₆H₁₀O, MW 98.14) lacks the nitrogen atom present in 7-Oxa-3-azabicyclo[4.1.0]heptane. It is primarily used as a cyclohexene epoxide in materials science and organic reactions .
3-Oxa-7-azabicyclo[4.1.0]heptane
This positional isomer swaps the oxygen and nitrogen atoms. With a molecular formula of C₅H₉NO (MW 99.13), its reactivity differs due to altered electronic and steric effects.
4-Thia-1-azabicyclo[3.2.0]heptane Derivatives
These sulfur-containing analogs (e.g., 4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid) exhibit distinct reactivity due to sulfur's polarizability and larger atomic size. Such compounds are often explored in antibiotic research, as seen in β-lactam analogs .
7-Azabicyclo[2.2.1]heptane
The [2.2.1] ring system introduces greater strain compared to the [4.1.0] framework, leading to higher reactivity in ring-opening reactions. This structure is utilized in synthesizing conformationally restricted amino acids and peptidomimetics .
Substituent Effects and Derivatives
Benzyl and tert-Butyl Carboxylate Derivatives
- Benzyl this compound-3-carboxylate (C₁₃H₁₅NO₃, MW 233.26) is a lab-scale reagent with a density of 1.256 g/cm³ and predicted boiling point of 368°C . Discrepancies in reported molecular formulas (e.g., C₁₅H₁₉NO₃ in some sources) suggest variability in substituent characterization .
- tert-Butyl derivatives (e.g., tert-butyl (1S,6R)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate, C₁₀H₁₇NO₃, MW 199.25) are prized for their stability as heterocyclic building blocks in drug discovery .
| Derivative | Molecular Formula | Molecular Weight | Key Applications |
|---|---|---|---|
| Benzyl carboxylate | C₁₃H₁₅NO₃ | 233.26 | Lab-scale synthesis |
| tert-Butyl carboxylate | C₁₀H₁₇NO₃ | 199.25 | Pharmaceutical building blocks |
Substituent Impact on Physical Properties
The introduction of benzyl or tert-butyl groups increases molecular weight and hydrophobicity, altering solubility and storage requirements. For example, tert-butyl derivatives are typically stored at room temperature, while benzyl derivatives may require refrigeration .
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